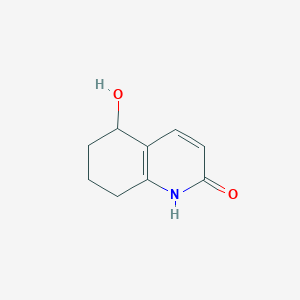

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one

Description

Properties

IUPAC Name |

5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5,8,11H,1-3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFNZWIIQXHQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one (also referred to as THQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

- Molecular Formula : C_9H_10N_2O

- Molecular Weight : 162.19 g/mol

- CAS Number : 1042604-55-6

- IUPAC Name : 5-Hydroxy-5,6,7,8-tetrahydroquinolin-2-one

The biological activity of THQ is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit:

- Antioxidant Properties : THQ acts as a free radical scavenger, which can mitigate oxidative stress in cells. This property is crucial for neuroprotective effects observed in various studies .

- Neuroprotective Effects : Research indicates that THQ may have potential in the treatment of neurodegenerative diseases due to its ability to reduce oxidative stress and modulate neuroinflammatory pathways .

Antioxidant Activity

THQ demonstrates significant antioxidant activity. In vitro studies have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity is essential for protecting neuronal cells from oxidative damage, which is implicated in conditions such as Alzheimer's disease.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of THQ. For instance, it has been shown to protect dopaminergic neurons from toxicity induced by neurotoxins like MPTP in animal models of Parkinson's disease. This effect is mediated through the modulation of signaling pathways associated with apoptosis and inflammation .

Anti-inflammatory Properties

THQ has exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting nitric oxide production in activated macrophages. This action suggests its potential utility in treating inflammatory disorders .

Case Studies and Research Findings

- Neuroprotection in Animal Models :

- Antioxidant Efficacy :

- Inflammation Modulation :

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one and related compounds:

Physicochemical Properties

Preparation Methods

Method 1: Reduction of 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione

One established method involves the reduction of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione using palladium on activated charcoal in decalin solvent under heating conditions for an extended period (144 hours). This process yields 5-hydroxy-2(1H)-quinolinone derivatives with high purity and yield (up to 100%).

| Parameter | Details |

|---|---|

| Starting Material | 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione |

| Catalyst | Palladium on activated charcoal |

| Solvent | Decalin |

| Reaction Time | 144 hours |

| Temperature | Heating (reflux conditions) |

| Yield | Up to 100% |

| Product Purity | High purity confirmed by chromatographic methods |

This method is reliable but requires long reaction times and careful control of conditions to avoid over-reduction or side reactions.

Method 2: Three-Step Synthesis via Benzyl-Type Substituted Ethyl Benzoylacetate

A more recent and versatile synthetic pathway involves three main steps starting from ethyl benzoylacetate:

Nucleophilic Substitution (S_N2 Reaction): Ethyl benzoylacetate reacts with benzyl-type halides in the presence of potassium carbonate in dimethylformamide (DMF) to produce benzyl-substituted ethyl benzoylacetate derivatives.

Ammonolysis: The benzyl-substituted esters undergo ammonolysis using 24% aqueous ammonia to form benzoylpropionamides.

Condensation: The benzoylpropionamides are condensed with cyclohexanone in the presence of p-toluenesulfonic acid (TsOH) and anhydrous magnesium sulfate to yield the desired tetrahydroquinolinone derivatives.

Method 3: Bromination and Subsequent Modifications

In some synthetic schemes, bromination of quinolin-2-one derivatives is used to introduce halogen substituents, which can be further transformed into hydroxy derivatives. For example, bromination of 4-methylquinolin-2(1H)-one derivatives followed by substitution reactions can yield hydroxy-tetrahydroquinolinones. This approach, however, may affect solubility and hydrophobicity, requiring careful optimization.

Method 4: Synthesis from 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione via N-Bromosuccinimide

Another reported method for closely related compounds involves the reaction of 4,6,7,8-tetrahydro-1H,3H-quinoline-2,5-dione with N-bromosuccinimide in cyclohexane under reflux with cooling. This reaction proceeds for about 3 hours and yields 5-hydroxy-3,4-dihydroquinolin-2(1H)-one with a high yield of 92.7% and high purity (94.3% by HPLC).

| Parameter | Details |

|---|---|

| Starting Material | 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione |

| Reagent | N-Bromosuccinimide |

| Solvent | Cyclohexane |

| Reaction Time | 3 hours |

| Temperature | Reflux with ice cooling |

| Yield | 92.7% |

| Purity | 94.3% (HPLC) |

While this method is specific for 3,4-dihydro derivatives, it provides insight into oxidative bromination and hydroxy substitution strategies applicable to tetrahydroquinolinones.

Comparative Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione | Pd on activated charcoal, decalin, heating | ~100 | Long reaction time (144 h), high purity |

| 2 | Ethyl benzoylacetate + benzyl halides | K2CO3, DMF; NH3 (24%); TsOH, MgSO4 | Variable | Versatile, ammonolysis step challenging |

| 3 | 4-Methylquinolin-2(1H)-one derivatives | Bromination, substitution | Variable | Modifies hydrophobicity, requires balance |

| 4 | 4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione | N-Bromosuccinimide, cyclohexane, reflux | 92.7 | Efficient for related dihydro derivatives |

Research Findings and Challenges

- The palladium-catalyzed reduction method is highly effective but time-consuming.

- The three-step nucleophilic substitution-ammonolysis-condensation pathway offers structural diversity but faces yield and reaction time challenges during ammonolysis due to steric and enolization effects.

- Halogenation strategies can modify biological properties but may adversely affect solubility.

- Recent studies emphasize the need for optimized synthetic routes to improve yields and reduce reaction times, especially in ammonolysis and condensation steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and hydroxylation. For example, fluorination of a quinoline precursor (e.g., using Selectfluor®) can introduce substituents, followed by hydroxylation via oxidative conditions (e.g., H₂O₂/acid). Reduction steps may employ LiAlH₄ to achieve tetrahydroquinoline scaffolds .

- Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm hydrogenation patterns and hydroxyl group placement (¹H and ¹³C NMR).

- HPLC : Assess purity (>98% recommended for biological assays).

- Mass Spectrometry : Validate molecular weight (e.g., C₉H₁₁NO₂, MW 165.19 g/mol) .

- Data Table :

| Analytical Method | Target Parameter | Example Conditions |

|---|---|---|

| HPLC | Purity ≥98% | C18 column, 30:70 acetonitrile/water, 1 mL/min |

| ¹H NMR | Integration ratios | DMSO-d₆, 400 MHz |

Q. What are the solubility and storage guidelines for this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but has limited aqueous solubility. Prepare stock solutions in DMSO (10 mM) and store at -20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing hydroxyl groups in tetrahydroquinoline derivatives?

- Methodological Answer : Use regioselective hydroxylation strategies:

- Catalytic Methods : Employ transition-metal catalysts (e.g., Pd/C) with O₂ or TBHP as oxidants.

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) to direct hydroxylation to the C5 position .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Address discrepancies (e.g., unexpected NMR shifts) by:

- Tautomerism Analysis : Check for keto-enol equilibria via variable-temperature NMR.

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., octahydroquinoline derivatives) .

- Example : A 2022 study resolved conflicting NOESY signals by confirming a chair conformation in the tetrahydro ring via X-ray .

Q. How can researchers evaluate the biological activity of 5-hydroxy-tetrahydroquinolin-2-one derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.

- Mechanistic Studies : Use fluorescence quenching to assess interactions with bacterial DNA gyrase or human kinase targets .

- Data Table :

| Assay Type | Target | Observed IC₅₀ | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | 12.3 µM | |

| Antimicrobial | S. aureus | 8.5 µg/mL |

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

- Methodological Answer :

- Chlorinated Byproducts : Use fume hoods and PPE (gloves, goggles) for halogenated intermediates.

- Toxic Metabolites : Refer to CLP regulations (e.g., Category 4 acute toxicity) for waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.